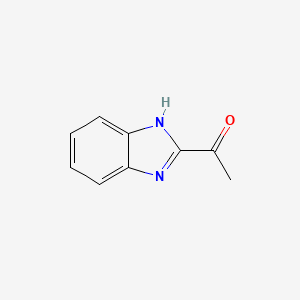

2-Acetylbenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFMRVDIXXOWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239867 | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-70-8 | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Acetylbenzimidazole: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetylbenzimidazole (CAS: 18773-95-0), a pivotal heterocyclic compound in modern chemistry. We delve into its fundamental physicochemical properties, established synthesis protocols, and key reactive characteristics. The narrative emphasizes the compound's role as a versatile synthon, particularly in the development of agrochemicals and pharmacologically active molecules. Detailed experimental methodologies for its synthesis and characterization are provided to equip researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities.[3] Consequently, benzimidazole derivatives are integral components of numerous FDA-approved drugs, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

Within this important class of compounds, this compound stands out as a critical intermediate and a versatile building block.[4] Its unique structure, featuring both a reactive carbonyl group and a modifiable imidazole ring, provides multiple avenues for chemical elaboration. A thorough understanding of its properties and reactivity is therefore essential for chemists aiming to leverage this synthon for the creation of novel, high-value molecules.

Physicochemical & Spectroscopic Profile

The precise characterization of this compound is fundamental to its effective use in synthesis and research.

Core Properties

The key physicochemical properties of this compound are summarized below. It is noteworthy that reported melting points vary across different sources, which may be attributable to the purity of the industrial product versus a highly purified analytical standard.

| Property | Value | Source(s) |

| Chemical Name | 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone | [7] |

| CAS Number | 18773-95-0 | [2][7][8] |

| Molecular Formula | C₉H₈N₂O | [2][7] |

| Molecular Weight | 160.17 g/mol | [2][7] |

| Appearance | White to light yellow crystalline powder | [2][7] |

| Melting Point | 113-114 °C; 180-181 °C; 189-191 °C | [2][7][9] |

| Boiling Point | ~309.5 - 347.4 °C (Predicted/Calculated) | [2][8][9] |

| Solubility | Insoluble in water; Soluble in various organic solvents | [7][10] |

| pKa (Predicted) | 2.71 ± 0.10 | [2][9] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the singlet for the three protons of the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the distinct carbons of the benzimidazole ring system.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands include a strong peak for the carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and a broad band corresponding to the N-H stretch of the imidazole ring (around 3100-3400 cm⁻¹).[11][12]

-

MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M+) would appear at m/z = 160, corresponding to the molecular weight of the compound.

Synthesis and Chemical Reactivity

Primary Synthesis Pathway

The most prevalent and industrially relevant method for synthesizing this compound is the oxidation of its precursor, 2-(α-hydroxyethyl)benzimidazole.[1][7][13] This precursor is readily prepared via the Phillips condensation of o-phenylenediamine with lactic acid.[1][13]

The choice of oxidizing agent is critical for achieving high yield and purity. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are commonly employed to convert the secondary alcohol to the desired ketone.[1][2][7]

Causality in Experimental Design: The use of an acidic medium (e.g., dilute H₂SO₄) is essential to activate the oxidizing agent. However, careful control of pH during the workup is paramount. The product, this compound, can be soluble in strongly alkaline solutions; therefore, neutralization to a pH of approximately 5.5-7.0 is required to ensure complete precipitation and maximize yield.[1] Over-basification can lead to product loss and contamination with metal salts.[1]

Chemical Reactivity

This compound's utility as a synthon stems from its two primary reactive sites:

-

The Carbonyl Group: The acetyl group's ketone is susceptible to a wide range of reactions. It readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to form benzimidazole chalcones, which are precursors to other heterocyclic systems like pyrazolines and pyrimidines.[4][5]

-

The Imidazole N-H Group: The acidic proton on the imidazole nitrogen can be deprotonated and subsequently alkylated or acylated, allowing for further structural diversification.[14]

Applications in Agrochemicals and Medicinal Chemistry

The versatile reactivity of this compound makes it a valuable starting material in several fields.

-

Agrochemicals: Its most significant industrial application is as the primary intermediate in the synthesis of Thiabendazole .[2][7] Thiabendazole is a broad-spectrum benzimidazole fungicide and anthelmintic used extensively in agriculture for crop protection and post-harvest treatment of fruits.[7]

-

Medicinal Chemistry: In drug discovery, this compound serves as a scaffold for generating libraries of diverse heterocyclic compounds. By leveraging its reactive handles, medicinal chemists have synthesized derivatives with potential antibacterial, anticancer, and anti-inflammatory activities.[4][5]

Experimental Methodologies

The following protocols are provided as a self-validating framework for researchers.

Protocol 5.1: Synthesis of this compound

This protocol is adapted from literature procedures and should be performed by trained personnel with appropriate safety precautions.[1]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(α-hydroxyethyl)benzimidazole (8.1 g, 50 mmol) in dilute sulfuric acid (5%, 40 mL).

-

Oxidant Preparation: Separately, prepare a solution of potassium dichromate (K₂Cr₂O₇) (9.8 g, 50 mmol) in water (60 mL) and concentrated sulfuric acid (20 mL). Caution: This solution is highly corrosive and a strong oxidant.

-

Addition: Cool the flask from Step 1 in an ice bath. Add the potassium dichromate solution dropwise over a period of 20-30 minutes, ensuring the internal temperature is maintained below 20 °C. Vigorous stirring is essential during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) until the pH reaches 6.0-6.5. A solid precipitate will form.

-

Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filtered solid thoroughly with cold water (3 x 20 mL) to remove inorganic salts. Dry the product in a vacuum oven to yield this compound.

Protocol 5.2: Spectroscopic Characterization

-

Sample Preparation for NMR:

-

Dissolve approximately 10-15 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[15]

-

-

Sample Preparation for IR (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

IR Acquisition:

-

Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Safety and Handling

This compound should be handled with standard laboratory precautions.

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |

| Data sourced from Sigma-Aldrich. |

Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant chemical and commercial importance. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for chemists in both industrial and academic settings. From its foundational role in producing the widely used fungicide Thiabendazole to its application as a scaffold for novel therapeutic agents, a deep understanding of this compound's chemistry continues to unlock new opportunities in synthesis and drug discovery.

References

- The Chemistry of this compound: Properties and Synthesis. Based on information from chemical suppliers and synthesis literature. [URL not available for direct linking, general chemical knowledge]

-

Kumar, P. K., & Dubey, P. K. (2012). Studies on preparation of this compound. Der Pharma Chemica, 4(3), 1292-1295. [Link]

-

ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. ResearchGate. This is an abstract of a paper, providing context on synthesis and derivatization.[Link]

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Review article highlighting applications.

-

Ramaiah, K., et al. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Indian Journal of Chemistry - Section B, 38B(3), 297-302. [Link]

-

This compound (CAS#:18773-95-0) Data. Chemsrc.[Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PubMed Central.[Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health (NIH).[Link]

- Medicinal chemistry of benzimidazole, a versatile pharmacophore. General review on benzimidazole importance.

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.[Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2018). MDPI.[Link]

-

Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]

-

2-Phenylbenzimidazole Data Page. PubChem.[Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. General spectroscopy principles. [URL not available for direct linking, textbook-level knowledge]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. This compound | 18773-95-0 [chemicalbook.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CAS#:18773-95-0 | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 18773-95-0 [m.chemicalbook.com]

- 10. jddtonline.info [jddtonline.info]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. zenodo.org [zenodo.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Acetylbenzimidazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Among its many derivatives, 2-Acetylbenzimidazole stands out as a versatile intermediate, pivotal in the synthesis of various therapeutic and agrochemical compounds. This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, spectral characterization, and key applications. With a focus on scientific integrity and practical insights, this document aims to be an essential resource for those working with this important chemical entity.

Chemical Identity and Properties

This compound, systematically named 1-(1H-benzimidazol-2-yl)ethanone, is a heterocyclic organic compound featuring a benzimidazole ring substituted with an acetyl group at the 2-position.

CAS Number and Molecular Formula

A notable point of clarification for researchers is the existence of two CAS (Chemical Abstracts Service) numbers frequently associated with this compound: 939-70-8 and 18773-95-0 . While both are encountered in commercial and literature sources, major chemical suppliers such as Sigma-Aldrich and TCI Chemicals predominantly list 939-70-8 . PubChem, an authoritative database, also identifies 939-70-8 as the primary CAS number. It is advisable for researchers to be aware of both designations when conducting literature and database searches.

The molecular formula for this compound is C₉H₈N₂O , and it has a molecular weight of 160.17 g/mol .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Molecular Weight | 160.17 g/mol |

| Melting Point | Approximately 180-181 °C |

| Boiling Point | Approximately 347.4 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and DMSO |

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound involves the oxidation of its precursor, 2-(α-hydroxyethyl)benzimidazole. This transformation is a critical step and can be achieved using various oxidizing agents.

Synthetic Pathway Overview

The general synthetic pathway is a two-step process starting from o-phenylenediamine.

Caption: General synthetic route to this compound.

Experimental Protocol: Oxidation of 2-(α-hydroxyethyl)benzimidazole

This protocol is a representative example of the oxidation step. The choice of oxidizing agent can influence the reaction conditions and yield.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(α-hydroxyethyl)benzimidazole in dilute sulfuric acid.

Step 2: Addition of the Oxidizing Agent

-

Slowly add a solution of potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in water to the reaction mixture at room temperature. The addition should be dropwise to control the reaction temperature.

Step 3: Reaction Monitoring

-

Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The pH of the solution is carefully adjusted to 5.5-6.0 with a base, such as aqueous ammonia, to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Spectral Data and Characterization

Thorough characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectral data based on its chemical structure and literature reports.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum is not readily accessible, the expected proton NMR signals for this compound in a solvent like DMSO-d₆ are as follows:

-

Aromatic Protons (4H): Two multiplets in the range of δ 7.2-7.8 ppm, corresponding to the protons on the benzene ring.

-

NH Proton (1H): A broad singlet at approximately δ 12.5-13.5 ppm, which is characteristic of the benzimidazole N-H proton. This peak is exchangeable with D₂O.

-

Acetyl Protons (3H): A sharp singlet at around δ 2.7 ppm, corresponding to the methyl protons of the acetyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated carbon NMR signals for this compound are:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195 ppm.

-

Benzimidazole C2: A signal around δ 150-155 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-140 ppm.

-

Acetyl Methyl Carbon: A signal in the upfield region, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. An IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone has been published, and the key absorption bands are expected at:

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=O Stretch (ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N and C=C Stretch (aromatic ring): Multiple bands in the region of 1450-1620 cm⁻¹.

Caption: Expected key IR absorption regions for this compound.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 160. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the imidazole ring.

Applications in Research and Development

This compound is a valuable synthon for the synthesis of a wide range of biologically active molecules.[1] Its utility stems from the reactivity of the acetyl group and the benzimidazole nucleus.

Precursor for Thiabendazole

One of the most significant industrial applications of this compound is as a key intermediate in the production of Thiabendazole . Thiabendazole is a broad-spectrum anthelmintic and fungicide used in both agriculture and veterinary medicine.

Synthesis of Novel Heterocyclic Compounds

The acetyl group in this compound serves as a handle for further chemical modifications, enabling the construction of more complex heterocyclic systems. For instance, it can undergo condensation reactions with various reagents to form chalcones, which are precursors to pyrazolines, isoxazoles, and other pharmacologically relevant scaffolds.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the synthesis of pharmaceuticals and agrochemicals. A clear understanding of its chemical identity, including the clarification of its CAS number, is essential for researchers. The well-established synthetic routes, primarily through the oxidation of 2-(α-hydroxyethyl)benzimidazole, provide a reliable means of obtaining this compound. While detailed spectral data is not always readily available in the public domain, a sound knowledge of its structural features allows for the prediction of its spectroscopic characteristics. The versatility of this compound as a building block ensures its continued relevance in the field of synthetic and medicinal chemistry.

References

-

PubChem. 1-(1H-Benzimidazol-2-yl)ethanone. [Link]

-

LookChem. Cas 18773-95-0, this compound. [Link]

- Kumar, P. K., & Dubey, P. K. (2012). Studies on preparation of this compound. Der Pharma Chemica, 4(3), 1292-1295.

- Ramaiah, K., Grossert, J. S., Hooper, D. L., Dubey, P. K., & Ramanatham, J. (1999). Studies on synthesis of this compound and related benzimidazole derivatives. Journal of the Indian Chemical Society, 76(3), 140-143.

- Liu, S., Pan, R., Li, G., & Ni, C. (2017). Synthesis of Ruthenium Complex Based on 2,6-Bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and Catalytical Oxidation Property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone with H₂O₂. Chinese Journal of Organic Chemistry, 37(2), 433-439.

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Zhang, C. J., Xu, X. Z., Yang, N., Zhao, R. Y., & Ge, Y. Q. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3340.

- Elguero, J., Jagerovic, N., & Silva, A. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636–1646.

-

SpectraBase. ethanone, 1-(4-bromophenyl)-2-[(1-propyl-1H-benzimidazol-2-yl)thio]-. [Link]

-

SpectraBase. 2-ACETYL-1-METHYL-1H-BENZIMIDAZOLE. [Link]

- Yar, M. S., & Kumar, V. (2020). This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry, 11(4), 11562-11591.

Sources

Navigating the Solubility Landscape of 2-Acetylbenzimidazole: A Technical Guide for Researchers

In the realm of pharmaceutical development and heterocyclic chemistry, a thorough understanding of a compound's physicochemical properties is paramount. 2-Acetylbenzimidazole, a key intermediate in the synthesis of valuable compounds like the fungicide Thiabendazole, presents a compelling case study.[1][2][3] Its utility in constructing novel drug candidates is significant, making a deep dive into its solubility characteristics essential for optimizing reaction conditions, purification protocols, and formulation strategies.[1]

This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond simple qualitative statements, we will delve into the molecular interactions governing its solubility, present a systematic approach to solvent screening, and provide detailed, field-proven protocols for quantitative solubility determination. This document is designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile benzimidazole derivative.

Physicochemical Profile and Solubility Predictions

This compound (1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone) is a solid, typically appearing as a white to light yellow powder, with a molecular weight of 160.17 g/mol .[1][2][3] Its structure, featuring a polar benzimidazole core with a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting acetyl group, and another basic nitrogen atom, dictates its interactions with various solvents.

Based on its structure and general principles of solubility for benzimidazole derivatives, we can predict its behavior in different classes of organic solvents.[4][5]

Predicted Solubility Trends:

-

Polar Protic Solvents (e.g., Alcohols): High solubility is expected in alcohols like methanol and ethanol. The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the N-H and carbonyl functionalities of this compound. This is corroborated by the frequent use of ethanol in its synthesis and recrystallization.[6][7][8]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): Good solubility is anticipated in these solvents. Dipole-dipole interactions between the polar solvent and the polar benzimidazole moiety are the primary driving force. The use of Dimethylformamide (DMF) in reactions involving this compound supports this prediction.[6][9] Methyl ethyl ketone has also been used as a reaction solvent.[10]

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate): Moderate to good solubility is expected, particularly at elevated temperatures. Ethyl acetate has been successfully used for the recrystallization of this compound, indicating a significant positive temperature coefficient of solubility.[9]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The non-polar nature of these solvents makes them poor candidates for solvating the polar this compound molecule.[4]

-

Aqueous Systems: The compound is generally described as insoluble in water.[1][2][3] However, it is soluble in dilute acids, a characteristic of its basic benzimidazole ring.[5] It's also noted that if the pH exceeds 7.0 during synthesis workup, the yield decreases, as the product is reasonably soluble in dilute aqueous basic solutions.[10]

This predictive framework provides a strong starting point for solvent selection. The following logical workflow illustrates the process of moving from prediction to empirical determination.

Caption: Logical workflow for solubility analysis.

Quantitative Solubility Determination: The Shake-Flask Method

While qualitative observations are useful, quantitative data is essential for process optimization and reproducibility. The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[4][11]

Experimental Protocol:

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is critical to ensure a saturated solution at equilibrium.[4]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. A known dilution may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis method. The calibration curve generated from the standard solutions will be used to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

This entire process should be repeated for each solvent and at each desired temperature to build a comprehensive solubility profile.

Caption: Experimental workflow for the Shake-Flask method.

Application: Protocol for Recrystallization

A primary application of solubility data is the development of effective purification methods. Recrystallization remains a powerful technique for purifying solid organic compounds. For this compound, a two-solvent system can be highly effective.

Two-Solvent Recrystallization Protocol:

Principle: The compound should be soluble in the primary solvent ("solvent #1") at its boiling point and insoluble in the secondary solvent ("solvent #2," or anti-solvent) at all temperatures.[12] The two solvents must be miscible. Based on known procedures, a combination like Ethanol/Water or Ethyl Acetate/Hexane would be a logical choice.

Procedure (Example: Ethanol-Water System):

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[13] Add the solvent portion-wise while heating the solution to a gentle boil.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).[12] If too much anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[14]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold ethanol-water mixture. Dry the crystals under vacuum.

Summary of Solubility Characteristics

While precise quantitative data remains proprietary or unpublished for many compounds, the following table summarizes the expected solubility behavior of this compound based on empirical evidence from synthesis and purification literature, and the physicochemical principles discussed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence [cite] |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the benzimidazole N-H and acetyl C=O groups. Ethanol is frequently used in synthesis and recrystallization procedures.[6][7][8][9][15] |

| Polar Aprotic | DMF, DMSO, Acetone | Moderate to High | Strong dipole-dipole interactions with the polar benzimidazole core. DMF is used as a reaction solvent.[6][9] Benzimidazoles generally show good solubility in DMSO.[4] |

| Intermediate Polarity | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. Used effectively for recrystallization, indicating good solubility at higher temperatures.[9] |

| Non-Polar | Toluene, Hexane | Low | The non-polar nature of these solvents is not conducive to solvating the polar this compound molecule.[4] |

| Aqueous | Water | Insoluble | Generally reported as insoluble in water.[1][2][3] However, it is soluble in dilute acidic and basic solutions, highlighting the influence of pH.[5][10] |

Conclusion

The solubility of this compound is a critical parameter that influences its synthesis, purification, and application in drug development. While a comprehensive public database of its quantitative solubility is not available, a deep understanding of its molecular structure allows for accurate predictions of its behavior in various organic solvents. This guide provides a robust framework, from theoretical prediction to empirical determination using the shake-flask method and practical application in recrystallization. By employing these systematic approaches, researchers can effectively navigate the solubility landscape of this compound, enabling more efficient and scalable chemical processes.

References

- The Chemistry of this compound: Properties and Synthesis.

- This compound | 18773-95-0. ChemicalBook.

- This compound CAS#: 18773-95-0. ChemicalBook.

- ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives.

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules.

- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.

- A Green and Simple Synthesis of N-Alkyl-2-acetylbenzimidazoles.

- Studies on preparation of this compound. Der Pharma Chemica.

- Two-Solvent Recrystalliz

- Effect of different solvents on synthesis of 2-phenyl benzimidazole and its deriv

- Recrystalliz

- Recrystalliz

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Studies on preparation of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 18773-95-0 [chemicalbook.com]

- 3. This compound CAS#: 18773-95-0 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jddtonline.info [jddtonline.info]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. youtube.com [youtube.com]

- 15. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Acetylbenzimidazole is a pivotal heterocyclic ketone that serves as a versatile synthon in the synthesis of a multitude of biologically active molecules.[1] Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from antimicrobial and anticancer to anti-inflammatory.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound. We will delve into the mechanistic underpinnings of the synthetic pathway, provide a detailed, field-proven experimental protocol, and outline a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to be a practical and authoritative resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

The benzimidazole moiety, formed by the fusion of benzene and imidazole rings, is a cornerstone of numerous pharmacologically significant compounds.[1] The introduction of an acetyl group at the 2-position creates this compound (systematic name: 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone), a molecule with reactive sites at both the carbonyl group and the amino group of the imidazole ring.[1] This dual reactivity allows it to be a flexible starting material for constructing more complex heterocyclic systems like pyrazolines, thiazoles, pyrimidines, and diazepines.[1]

One of its most notable applications is as a key intermediate in the production of Thiabendazole, a broad-spectrum fungicide and anthelmintic.[2] Furthermore, its derivatives have shown promise as potent nematicidal, antibacterial, and antifungal agents.[1] A thorough understanding of its synthesis and characterization is therefore fundamental for any research program leveraging this valuable synthon.

Synthetic Pathway: From o-Phenylenediamine to this compound

The most common and reliable synthesis of this compound is a two-step process. The first step involves the formation of the benzimidazole ring system, followed by an oxidation reaction to yield the final product.

Step 1: Synthesis of 2-(α-hydroxyethyl)benzimidazole

This initial step is a classic example of the Phillips condensation reaction , where an o-phenylenediamine is condensed with a carboxylic acid (in this case, lactic acid) in the presence of a mineral acid to form a benzimidazole.[3][4]

Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of o-phenylenediamine by lactic acid, catalyzed by the acidic medium. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the acyl group. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.[4]

Caption: Phillips Condensation for 2-(α-hydroxyethyl)benzimidazole.

Step 2: Oxidation to this compound

The secondary alcohol group in 2-(α-hydroxyethyl)benzimidazole is then oxidized to a ketone to yield the target compound.[2][3] Various oxidizing agents have been explored, including potassium dichromate (K₂Cr₂O₇), manganese dioxide (MnO₂), and ceric ammonium nitrate (CAN).[1] Potassium dichromate in a dilute sulfuric acid medium is a commonly employed and effective method, often providing high yields.[1][3]

Mechanism: Under acidic conditions, potassium dichromate forms chromic acid (H₂CrO₄). The alcohol oxygen of 2-(α-hydroxyethyl)benzimidazole attacks the chromium atom of chromic acid, forming a chromate ester. A subsequent E2-like elimination, where a water molecule acts as a base to remove the α-proton, leads to the formation of the ketone and a reduced chromium species.

Sources

2-Acetylbenzimidazole: A Versatile Synthon for the Strategic Assembly of Bioactive Heterocyclic Scaffolds

An In-depth Technical Guide for Chemical and Pharmaceutical Scientists

Foreword: The Strategic Importance of the Benzimidazole Core

The benzimidazole scaffold, an isosteric analog of naturally occurring purines, represents a "privileged structure" in medicinal chemistry.[][2] Its unique ability to interact with a multitude of biological targets has cemented its role as a cornerstone in the design of therapeutic agents.[][3][4][5] Derivatives of this heterocyclic system exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anthelmintic properties.[][2][4][5][6] Within the armamentarium of benzimidazole-based starting materials, 2-acetylbenzimidazole (1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone) emerges as a synthon of exceptional value. Its dual reactivity, centered at the acetyl group's carbonyl carbon and the imidazole N-H, provides a robust platform for constructing a diverse array of more complex heterocyclic systems.[6][7] This guide offers a detailed exploration of the synthesis, reactivity, and strategic application of this compound in modern drug discovery and development.

Part 1: Synthesis and Characterization of this compound

The most prevalent and reliable route to this compound involves a two-step sequence starting from o-phenylenediamine. This approach underscores a fundamental principle in heterocyclic chemistry: the controlled oxidation of a stable precursor.

Mechanistic Rationale and Pathway

The synthesis begins with the condensation of o-phenylenediamine with lactic acid, typically under Phillips' conditions (heating in aqueous HCl), to form 2-(α-hydroxyethyl)benzimidazole.[8][9] This reaction proceeds via nucleophilic attack of the diamine nitrogens onto the carboxylic acid, followed by cyclization and dehydration. The resulting secondary alcohol is a stable, isolable intermediate.

The critical second step is the selective oxidation of the secondary alcohol to the corresponding ketone.[9][10] A variety of oxidizing agents have been successfully employed, with the choice often depending on scale, cost, and environmental considerations.[6][9]

Comparative Analysis of Oxidizing Agents

The efficiency of the oxidation step is paramount for obtaining a high yield and purity of the final product. The choice of oxidant is a key experimental variable.

| Oxidizing Agent | Typical Conditions | Yield (%) | Notes & Causality |

| K₂Cr₂O₇ / H₂SO₄ | Dilute sulfuric acid, room temp. | ~72% | Highly effective and cost-efficient. The acidic medium activates the dichromate. Careful pH control (neutralization to pH 5.5-6.5 with NH₃) during workup is critical to precipitate the product without dissolving it in excess base.[6][9] |

| KMnO₄ | Varies | Moderate | A strong oxidant, but can sometimes lead to over-oxidation or side products if not carefully controlled.[8][10] |

| H₂O₂ / Acetic Acid | Glacial acetic acid | Good | A greener alternative to chromium-based reagents. The acidic medium enhances the oxidizing potential of hydrogen peroxide.[6] |

| Ceric Ammonium Nitrate (CAN) | Methylethylketone, room temp. | Good | A versatile single-electron oxidant that often provides clean reactions under mild conditions.[6][9] |

| MnO₂ | Varies | Moderate | Effective for oxidizing allylic and benzylic alcohols; its effectiveness here can be substrate-dependent.[6] |

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via potassium dichromate oxidation, a robust and widely cited method.

Step 1: Synthesis of 2-(α-Hydroxyethyl)benzimidazole

-

To a 500 mL round-bottom flask, add o-phenylenediamine (0.1 mol) and lactic acid (0.12 mol).

-

Add 4N hydrochloric acid (100 mL). The mixture will become warm.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours.

-

Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexane 7:3).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is ~7-8. A precipitate will form.

-

Stir for 30 minutes in the ice bath to ensure complete precipitation.

-

Filter the solid, wash thoroughly with cold water, and dry to yield crude 2-(α-hydroxyethyl)benzimidazole. Recrystallization from ethanol/water may be performed if necessary.

Step 2: Oxidation to this compound

-

Dissolve 2-(α-hydroxyethyl)benzimidazole (0.05 mol) in 5% sulfuric acid (40 mL) in a 250 mL beaker with vigorous stirring.[9]

-

In a separate flask, prepare the oxidant solution by dissolving potassium dichromate (0.05 mol) in water (60 mL) and concentrated sulfuric acid (20 mL).[9]

-

Cool the benzimidazole solution in an ice bath. Slowly add the potassium dichromate solution dropwise over 20-30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Filter the separated solid (a chromium salt of the product) and wash with water.

-

Resuspend the solid in water (100 mL) and carefully adjust the pH to 6.0-6.5 with dilute ammonium hydroxide solution. This step is critical; a pH above 7 can lead to significant product loss due to the solubility of the product in basic media.[9]

-

Stir the resulting suspension for 30 minutes, filter the solid product, wash with copious amounts of cold water, and dry under vacuum.

-

The resulting solid is this compound, which can be recrystallized from ethanol for higher purity.

Part 2: The Chalcone Gateway: Expanding Molecular Diversity

The true synthetic power of this compound is most evident in its role as a precursor to benzimidazolyl-chalcones. The acetyl group's α-protons are readily deprotonated by a base, forming an enolate that serves as a potent nucleophile in Claisen-Schmidt condensations with a wide variety of aromatic and heteroaromatic aldehydes.[6][11][12]

These chalcone intermediates are powerful Michael acceptors and possess a 1,3-dielectrophilic character, making them ideal substrates for reactions with binucleophiles to form new heterocyclic rings. This strategy allows for the rapid generation of molecular complexity from simple, readily available starting materials.

Protocol: Synthesis of a Representative Benzimidazolyl-Chalcone

This protocol describes the synthesis of 1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one.

-

Dissolve this compound (0.01 mol) in ethanol (30 mL) in a 100 mL flask.

-

To this solution, add benzaldehyde (0.011 mol).

-

Prepare a 40% aqueous solution of potassium hydroxide. Cool the reaction flask in an ice bath and add the KOH solution dropwise with stirring until the solution is strongly basic.

-

A yellow precipitate typically forms immediately. Stir the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-cold water (200 mL).

-

Acidify the mixture with dilute HCl to precipitate any dissolved product.

-

Filter the solid chalcone, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Part 3: Constructing Key Heterocyclic Systems

The benzimidazolyl-chalcones serve as the foundational synthons for a multitude of five-, six-, and seven-membered heterocyclic rings, many of which possess significant pharmacological activity.[6]

Synthesis of Pyrazole and Pyrazoline Derivatives

Reaction of benzimidazolyl-chalcones with hydrazine hydrate or its derivatives is a cornerstone reaction for producing pyrazoline and pyrazole rings.[5][6]

-

With Hydrazine Hydrate: The reaction typically proceeds in a solvent like ethanol or acetic acid. The initial Michael addition of hydrazine is followed by intramolecular cyclization and dehydration to yield 3-(benzimidazol-2-yl)-5-aryl-pyrazolines.[6] These can sometimes be oxidized to the corresponding aromatic pyrazoles.

-

With Phenylhydrazine: Using a substituted hydrazine like phenylhydrazine allows for the direct synthesis of N-substituted pyrazolines, which can have distinct biological profiles.[6][13]

These compounds have demonstrated significant anticancer and antibacterial activities.[6]

Synthesis of Pyrimidine Derivatives

The construction of a pyrimidine ring involves the reaction of the chalcone with a three-atom synthon containing an N-C-N unit. A classic example is the reaction with guanidine.[6]

The reaction involves an initial Michael addition of a guanidine nitrogen to the chalcone's β-carbon, followed by cyclization and dehydration to furnish 2-(2-amino-6-arylpyrimidin-4-yl)benzimidazoles.[6] These derivatives have been investigated for their antibacterial properties.[6]

Synthesis of Other Biologically Relevant Heterocycles

The versatility of the chalcone intermediate extends to a wide range of other ring systems.

| Target Heterocycle | Key Reagent(s) | Resulting Scaffold | Noted Biological Activity |

| Isoxazoline/Isoxazole | Hydroxylamine HCl | 2-(5-aryl-2-isoxazolin-3-yl)benzimidazole | Antimicrobial[13] |

| Thiazine | Thiourea | Benzimidazole-thiazine derivatives | Analgesic, Antibacterial[11] |

| Benzothiazepine | 2-Aminothiophenol | Benzimidazole-linked benzothiazepines | Antimicrobial[6] |

| Diazepine | o-Phenylenediamine | Benzimidazole-linked diazepines | Various[6] |

Conclusion: A Synthon of Enduring Value

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular diversity. Its straightforward synthesis and well-defined reactivity through the chalcone gateway provide medicinal chemists with a reliable and versatile platform for accessing a vast chemical space of bioactive heterocyclic compounds. The continued exploration of new reactions and applications for this powerful synthon will undoubtedly lead to the discovery of novel therapeutic agents for years to come.

References

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2020). Biointerface Research in Applied Chemistry.

- ChemInform Abstract: Studies on Synthesis of this compound and Related Benzimidazole Derivatives. (n.d.).

- Studies on synthesis of this compound and related benzimidazole deriv

- The Chemistry of this compound: Properties and Synthesis. (n.d.). Dakenchem.

- Studies on preparation of this compound. (2012). Der Pharma Chemica.

- Synthesis of some new heterocyclic systems derived from this compound. (n.d.). PubMed.

- A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. (n.d.). Der Pharma Chemica.

- Synthesis and anthelmintic activity of some hybrid Benzimidazolyl-chalcone derivatives. (n.d.). Tropical Journal of Pharmaceutical Research.

- Synthesis of some new heterocyclic systems derived from 2‐acetylbenzimidazole. (n.d.). Scilit.

- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (2019).

- Pharmacological Activities of Benzimidazole Deriv

- Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. (n.d.). International Journal of Engineering and Applied Sciences.

- This compound: a Valuable Synthon for the Synthesis of Biologically Active Molecules. (2021).

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.).

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PubMed Central.

Sources

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on synthesis of this compound and related benzimidazole derivatives [zenodo.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. nbinno.com [nbinno.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and anthelmintic activity of some hybrid Benzimidazolyl-chalcone derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]

- 13. Synthesis of some new heterocyclic systems derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core for Modern Drug Discovery

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, rightfully earning its designation as a "privileged structure."[1][2] Its remarkable versatility stems from its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets with high affinity.[1][3][4] This guide provides an in-depth exploration of the vast biological potential of the benzimidazole core, tailored for researchers, scientists, and drug development professionals. We will dissect its multifaceted pharmacological activities, from its classic role in anthelmintics to its emergence as a powerful framework for anticancer, antimicrobial, and anti-inflammatory agents.[2][3] By synthesizing mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols, this document serves as a technical resource to empower the rational design and development of next-generation benzimidazole-based therapeutics.

The Benzimidazole Core: A Foundation of Chemical and Biological Versatility

The enduring success of the benzimidazole scaffold in drug discovery is not accidental; it is rooted in its fundamental physicochemical properties that make it an ideal pharmacophore.

Physicochemical Properties and Pharmacophoric Features

The benzimidazole nucleus is an isostere of naturally occurring nucleotides, which provides a foundational reason for its broad bioactivity.[4][5] This structural mimicry allows it to readily interact with the biopolymers of living systems.[1] Its key pharmacophoric features include:

-

Hydrogen Bonding: The imidazole portion of the scaffold contains both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling robust interactions with enzyme active sites and receptors.[3]

-

π-π Stacking Interactions: As an aromatic system, the benzimidazole ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in target proteins, contributing to binding affinity.[3]

-

Hydrophobic Interactions: The fused benzene ring provides a hydrophobic surface that can engage with nonpolar pockets within biological targets.[3]

-

Chemical Tractability: The core is readily synthesized and derivatized, particularly at the N1, C2, and C5/C6 positions.[6][7] This chemical flexibility is paramount, as it allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a given target.[8]

General Synthetic Strategies

The accessibility of the benzimidazole scaffold is a major advantage for medicinal chemists. The most common and versatile method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an orthoester) under acidic conditions.[9] An even more direct approach involves the condensation of o-phenylenediamines with aldehydes, often facilitated by a catalyst, to yield 2-substituted benzimidazoles.[10][11] The choice of aldehyde or carboxylic acid directly installs the crucial C2-substituent, which is a primary determinant of biological activity. Modern approaches increasingly utilize green chemistry principles, such as microwave-assisted synthesis or the use of eco-friendly catalysts, to improve yields and reduce environmental impact.[9][12]

Anticancer Potential: Targeting Uncontrolled Proliferation

The benzimidazole framework has emerged as a prolific scaffold for the development of novel anticancer agents, acting through a variety of mechanisms to induce cancer cell death.[5][8][13]

Primary Mechanism: Microtubule Disruption

One of the most well-established anticancer mechanisms of benzimidazoles is the inhibition of tubulin polymerization.[8][14][15]

-

Causality: Similar to their anthelmintic action but targeted towards mammalian tubulin, certain benzimidazole derivatives bind to the colchicine-binding site on β-tubulin.[14] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, which is essential for the formation of the mitotic spindle.[13][14] The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[8][13] This mechanism is particularly effective against rapidly dividing cancer cells.[8] Repurposed anthelmintic drugs like mebendazole and albendazole have shown surprising efficacy in preclinical cancer models through this very mechanism.[5][14]

Secondary Mechanisms: Kinase Inhibition and Beyond

The scaffold's versatility allows it to target other critical pathways in cancer progression:

-

Kinase Inhibition: Many derivatives have been designed to inhibit oncogenic kinases that drive tumor growth and survival. By targeting key signaling pathways like PI3K/AKT and MAPK, these compounds can effectively shut down pro-survival signals within cancer cells.[8]

-

DNA and Topoisomerase Inhibition: Some benzimidazoles, particularly those with fused planar ring systems, can intercalate into DNA or inhibit topoisomerases.[8] These enzymes are vital for managing DNA topology during replication and transcription; their inhibition leads to catastrophic DNA damage and cell death.[8]

-

Induction of Apoptosis: Beyond cell cycle arrest, benzimidazoles can directly trigger apoptosis by modulating the expression of key regulatory proteins, such as the Bcl-2 family, or by activating tumor suppressor proteins like p53.[12][14]

Structure-Activity Relationship (SAR) for Cytotoxicity

Systematic modification of the benzimidazole core has yielded critical insights for designing potent anticancer agents. These relationships are crucial for optimizing lead compounds.

| Position of Substitution | Type of Substituent | Impact on Anticancer Activity | Rationale |

| C2 | Aromatic/Heterocyclic Rings | Generally increases potency. | Provides additional binding interactions (π-π, hydrophobic) with target proteins like tubulin. |

| N1 | Alkylation/Arylation | Can improve metabolic stability and cellular uptake. | Blocks a site of potential metabolism and can be used to tune lipophilicity for better membrane permeability. |

| C5 / C6 | Electron-Withdrawing Groups (-NO₂, -CF₃) | Often enhances activity.[16] | Can modulate the electronic properties of the ring system to improve binding to enzyme targets. |

| Hybridization | Fusion with other pharmacophores (e.g., quinoline, indole) | Can lead to dual-action compounds and enhanced DNA intercalation.[8] | Combines the targeting capabilities of two distinct scaffolds to potentially overcome drug resistance.[13] |

Logical Workflow for Anticancer Drug Discovery

The development of a benzimidazole-based anticancer agent follows a logical, multi-stage process. The goal is to move from a broad library of compounds to a single, optimized clinical candidate.

Broad-Spectrum Antimicrobial Activity

Benzimidazoles are renowned for their efficacy against a wide range of pathogenic organisms, including helminths, fungi, bacteria, and viruses.

Anthelmintic Action: The Classic Application

The primary mechanism of action for anthelmintic benzimidazoles like albendazole and mebendazole is the selective inhibition of parasite microtubule synthesis.[17][18]

-

Basis of Selectivity: These drugs bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[19][20] They show significantly lower affinity for mammalian β-tubulin, which is the cornerstone of their selective toxicity and wide safety margin in the host.[17] The disruption of microtubules in the parasite leads to impaired glucose uptake and depletion of glycogen stores, effectively starving the worm and leading to its death and expulsion.[18]

Antibacterial and Antifungal Mechanisms

The antimicrobial activity of benzimidazoles extends to bacteria and fungi through distinct mechanisms:

-

Antifungal: Certain benzimidazole derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1] This disruption leads to increased membrane permeability and leakage of cellular contents, resulting in fungal cell death.

-

Antibacterial: The mechanisms for antibacterial action are diverse. Some derivatives function by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[21] Others can form complexes with DNA, blocking replication and transcription.[22] The development of hybrid molecules, such as benzimidazole-triazole or benzimidazole-quinoline conjugates, has proven to be an effective strategy to combat multi-drug-resistant bacterial strains.[21][23]

Antiviral Targets

Benzimidazole derivatives have shown promise against a range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), and various respiratory viruses.[4][24] A well-studied example is their activity against HCV. Specific benzimidazole-based compounds act as allosteric non-nucleoside inhibitors of the viral NS5B RNA-dependent RNA polymerase (RdRP), an enzyme critical for the replication of the viral genome.[25] These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks its function.[25]

Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives can exert anti-inflammatory effects by interacting with several key targets in the inflammatory cascade.

-

Enzyme Inhibition: They have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]

-

Receptor Antagonism: Certain derivatives act as antagonists for receptors involved in pain and inflammation, such as cannabinoid and bradykinin receptors.[6][7] The structure-activity relationship studies indicate that substitutions at the N1, C2, C5, and C6 positions are critical for modulating this activity.[6][7]

Practical Methodologies for the Bench Scientist

To translate the theoretical potential of benzimidazoles into tangible results, robust and reproducible experimental protocols are essential.

Protocol: Synthesis of a Representative 2-Aryl-1H-benzimidazole

This protocol describes a standard, reliable condensation reaction to synthesize a C2-aryl substituted benzimidazole, a common motif in biologically active derivatives.

Objective: To synthesize 2-(4-chlorophenyl)-1H-benzo[d]imidazole via condensation of o-phenylenediamine and 4-chlorobenzaldehyde.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ethanol (as solvent)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

-

Sodium bicarbonate (sat. aq. solution)

-

Deionized water

-

Ethyl acetate and Hexane (for recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (e.g., 5.4 g, 50 mmol) and ethanol (100 mL). Stir until the solid is fully dissolved.

-

Addition of Aldehyde: Add 4-chlorobenzaldehyde (e.g., 7.0 g, 50 mmol) to the solution.

-

Catalyst Addition: Add p-toluenesulfonic acid (e.g., 0.95 g, 5 mmol). The catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials indicates reaction completion.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of saturated sodium bicarbonate solution while stirring. This step neutralizes the acidic catalyst and quenches the reaction. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious deionized water (3 x 50 mL) to remove any residual salts.

-

Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point and clean spectra corresponding to the expected structure validate the success of the synthesis.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and cytotoxicity.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized benzimidazole compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Synthesized benzimidazole compound (dissolved in DMSO to make a 10 mM stock)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This initial growth period ensures cells are in a logarithmic growth phase at the time of treatment.

-

Compound Treatment: Prepare serial dilutions of the benzimidazole stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the treated wells) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis & Validation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value. The reliability of the assay is validated by a clear dose-response curve and low variability between replicate wells.

-

Future Directions and Concluding Remarks

The benzimidazole scaffold continues to be a fertile ground for drug discovery.[2][3] Its journey from a simple anthelmintic core to a versatile platform for targeting complex diseases like cancer is a testament to its privileged status in medicinal chemistry.[8][18] Future research will likely focus on several key areas:

-

Hybrid Molecules: The strategy of combining the benzimidazole scaffold with other known pharmacophores to create hybrid molecules is a promising approach to develop dual-action therapeutics and overcome drug resistance.[13][26]

-

Targeted Drug Delivery: The development of drug delivery systems, such as nanoparticles, can enhance the therapeutic potential of benzimidazole-based drugs by improving their solubility, bioavailability, and specific targeting to cancer cells.

-

Precision Medicine: As our understanding of disease biology deepens, new benzimidazole derivatives will be designed to target specific genetic mutations or overexpressed proteins in individual patients, paving the way for more personalized therapies.[12]

References

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical & Pharmacology Journal. [Link]

-

Gherman, C., Forgione, M. C., & Gaina, L. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences. [Link]

-

Veerasamy, R., Roy, A., & Kurrey, N. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

-

Kaushik, N., Singh, G., & Kumar, R. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., Al-attar, A. M., & Al-Ghamdi, M. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. [Link]

-

Asadi, S., Piscopo, A., & Saturnino, C. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]

-

Veerasamy, R., Roy, A., & Kurrey, N. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

-

Author Unknown. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology. [Link]

-

Rabby, M. I., Rauf, A., & Al-awthan, Y. S. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link]

-

417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]

-

Zala, Y., Saraf, M., & Ghodasara, J. (2021). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Applied Pharmaceutical Science. [Link]

-

Inan, Z. D. Ş., Bostancı, H. E., & Kapancık, S. (2023). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]

-

Kumar, R., & Sharma, M. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace. [Link]

-

McKellar, Q. A., & Scott, E. W. (1991). A possible biochemical mode of action for benzimidazole anthelmintics. International Journal for Parasitology. [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

-

Bansal, Y., & Bansal, G. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. [Link]

-

Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]

-

Wang, G., Zhou, Z., & Wang, L. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sharma, D., & Narasimhan, B. (2020). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

-

Author Unknown. (n.d.). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. [Link]

-

Author Unknown. (n.d.). Synthesis of benzimidazole derivatives. ResearchGate. [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Medicinal Chemistry. [Link]

-